molecular formula C10H14O5 B15123802 1,2-dimethyl (1S,2S)-4-oxocyclohexane-1,2-dicarboxylate

1,2-dimethyl (1S,2S)-4-oxocyclohexane-1,2-dicarboxylate

Cat. No.: B15123802
M. Wt: 214.21 g/mol
InChI Key: HUKIJZIDGFUNMG-YUMQZZPRSA-N
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Description

1,2-Dimethyl (1S,2S)-4-oxocyclohexane-1,2-dicarboxylate is a chiral cyclohexane derivative characterized by a ketone group at the 4-position and two methyl ester groups at the 1,2-positions. Its molecular formula is C₁₀H₁₄O₅ (MW: 214.22 g/mol), and it adopts a (1S,2S) stereochemical configuration . This compound is of interest in asymmetric synthesis and pharmaceutical intermediates due to its rigid cyclohexane backbone and functional versatility.

Properties

Molecular Formula

C10H14O5

Molecular Weight

214.21 g/mol

IUPAC Name

dimethyl (1S,2S)-4-oxocyclohexane-1,2-dicarboxylate

InChI

InChI=1S/C10H14O5/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h7-8H,3-5H2,1-2H3/t7-,8-/m0/s1

InChI Key

HUKIJZIDGFUNMG-YUMQZZPRSA-N

Isomeric SMILES

COC(=O)[C@H]1CCC(=O)C[C@@H]1C(=O)OC

Canonical SMILES

COC(=O)C1CCC(=O)CC1C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dimethyl (1S,2S)-4-oxocyclohexane-1,2-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-dimethylcyclohexane with oxalyl chloride in the presence of a base to form the desired dicarboxylate ester. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-dimethyl (1S,2S)-4-oxocyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace one of the carboxylate groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters or amides.

Scientific Research Applications

1,2-dimethyl (1S,2S)-4-oxocyclohexane-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-dimethyl (1S,2S)-4-oxocyclohexane-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Cyclohexane vs. Cyclopentane Derivatives

a. Dimethyl 4-Oxocyclopentane-1,2-Dicarboxylates (Cyclopentane Analogs)

  • Structure : Cyclopentane ring with a ketone and two methyl esters.
  • Examples :
    • (1S,2S)-Dimethyl 4-oxocyclopentane-1,2-dicarboxylate (CAS 115794-30-4) .
    • (1R,2S)-Dimethyl 4-oxocyclopentane-1,2-dicarboxylate (CAS 1001666-74-5) .
  • Stereochemical Impact: The (1S,2S) configuration in the cyclohexane derivative may offer distinct enantioselectivity in catalytic processes compared to cyclopentane analogs.

Cyclohexene Derivatives

a. Dimethyl (1R,2S)-Cyclohex-4-ene-1,2-Dicarboxylate

  • Structure : Contains a double bond at the 4-position (cyclohexene) instead of a ketone .
  • Key Differences :
    • Reactivity : The double bond in cyclohexene derivatives allows for Diels-Alder reactions, unlike the ketone in the target compound.
    • Physical Properties : Cyclohexene derivatives (e.g., cis-4-cyclohexene-1,2-dicarboxylate) have lower melting points due to reduced rigidity .

Fluorinated Cyclopropane Derivatives

a. Fluorinated Cyclopropylcarboxylates

  • Example : rel-(1S,2S)-1-Benzyl 2-ethyl 1-(4-bromophenyl)-2-fluorocyclopropane-1,2-dicarboxylate .
  • Key Differences: Ring Strain: The cyclopropane ring’s high strain enhances reactivity in ring-opening reactions. Electron-Withdrawing Effects: Fluorine substituents increase polarity and metabolic stability compared to the non-fluorinated cyclohexane target compound.

Dioxolane Derivatives

a. Dimethyl 2-(2-Hydroxyphenyl)-1,3-Dioxolane-4,5-Dicarboxylate

  • Structure: Five-membered dioxolane ring with a phenolic substituent .
  • Key Differences :
    • Antimicrobial Activity : Dioxolane derivatives exhibit MIC values of 4.8–5000 µg/mL against S. aureus and C. albicans , whereas the target compound’s bioactivity is uncharacterized but structurally distinct due to the absence of a dioxolane moiety.

Ester Group Variations

a. Bis(2-ethylhexyl) Cyclohexane-1,2-Dicarboxylate

  • Structure : Bulky 2-ethylhexyl ester groups instead of methyl .
  • Key Differences :
    • Lipophilicity : Longer alkyl chains increase lipophilicity, making these derivatives suitable as plasticizers .
    • Applications : Methyl esters (target compound) are more reactive in hydrolysis or transesterification reactions.

Physicochemical and Stereochemical Comparisons

Property Target Compound Dimethyl (1R,2S)-Cyclohexene Derivative (1S,2S)-Cyclopentane Analog
Molecular Formula C₁₀H₁₄O₅ C₁₀H₁₄O₄ C₉H₁₂O₅
Ring Type Cyclohexane (6-membered) Cyclohexene (unsaturated) Cyclopentane (5-membered)
Functional Groups Oxo, methyl esters Double bond, methyl esters Oxo, methyl esters
Stereochemistry (1S,2S) (1R,2S) (1S,2S)
Typical Applications Asymmetric synthesis Polymer precursors Prostaglandin intermediates

Biological Activity

1,2-Dimethyl (1S,2S)-4-oxocyclohexane-1,2-dicarboxylate is a bicyclic organic compound notable for its unique structural features and potential biological activities. This compound consists of a cyclohexane ring with two carboxylate groups and a ketone functional group, characterized by the molecular formula C10H14O5C_{10}H_{14}O_{5} and a molecular weight of approximately 214.22 g/mol. The stereochemistry denoted by (1S,2S) plays a crucial role in its chemical behavior and interactions within biological systems.

Chemical Structure and Properties

The structural configuration of this compound is significant for its biological activity. The compound features:

  • Two carboxylate groups which may contribute to its interaction with biological molecules.
  • A ketone functional group that can participate in various chemical reactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Pharmacological Effects

  • Anti-inflammatory Properties : Studies have suggested that derivatives of this compound may possess anti-inflammatory effects, making it a candidate for further pharmacological exploration.
  • Analgesic Properties : The compound has been investigated for its potential analgesic effects, which could be beneficial in pain management therapies.

Cytotoxicity Studies

Cytotoxicity evaluations have been conducted on various human tumor cell lines to assess the anticancer potential of compounds related to this compound. For instance:

  • Compounds with structural similarities have shown promising results against cell lines such as HepG2 (liver cancer), A549 (lung cancer), and MCF-7 (breast cancer) with notable cytotoxic effects observed .

Comparative Analysis

A comparative analysis of structurally similar compounds reveals insights into the unique biological activity of this compound:

Compound NameStructural FeaturesUnique Aspects
Dimethyl 4-cyclohexene-1,2-dicarboxylateSimilar dicarboxylate structureLacks ketone functionality
Dimethyl 6-hydroxy-6-methyl-4-oxocyclohexaneContains hydroxyl groupExhibits different reactivity patterns
Racemic dimethyl 4-oxocyclohexane-1,3-dicarboxylateDifferent stereochemistryMay show varied biological activities

The unique stereochemistry and functional groups of this compound influence its reactivity and interactions compared to these similar compounds.

Synthesis Methods

The synthesis of this compound can be achieved through various synthetic routes. Understanding these methods is essential for producing derivatives that may enhance its biological activity.

Case Studies

Several case studies have highlighted the potential applications of this compound in medicinal chemistry:

  • A study demonstrated the efficacy of related compounds in inhibiting ovarian cancer cell growth through apoptotic mechanisms .
  • Another investigation focused on the structure-activity relationship of dicarboxylates bearing thiadiazole moieties that exhibited anticancer properties comparable to established chemotherapeutics like 5-fluorouracil .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,2-dimethyl (1S,2S)-4-oxocyclohexane-1,2-dicarboxylate, and how is stereochemical purity ensured?

  • Methodology : The compound is typically synthesized via esterification of cyclohexene-1,2-dicarboxylic anhydride derivatives. For example, dimethyl esters are formed using methanol and acid catalysts (e.g., TsOH) under controlled conditions (autoclave, 125°C) to drive esterification . Stereochemical control is achieved through chiral resolution or asymmetric catalysis. Confirmation of stereochemistry relies on NMR (e.g., coupling constants for vicinal protons) and X-ray crystallography for absolute configuration .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?

  • Methodology : Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to resolve cyclohexane ring protons, ester methyl groups, and oxo group environments.
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., C10_{10}H14_{14}O6_6, exact mass 230.0790).
  • Infrared (IR) spectroscopy : Peaks at ~1740 cm1^{-1} (ester C=O) and ~1700 cm1^{-1} (oxo group) .

Q. What are the key physicochemical properties influencing its reactivity in organic reactions?

  • Methodology : The electron-withdrawing oxo group at position 4 enhances the electrophilicity of adjacent carbons, making the compound susceptible to nucleophilic attack. Solubility in polar aprotic solvents (e.g., DMF, DMSO) is critical for reactions. LogP values (predicted ~1.2) indicate moderate hydrophobicity, influencing partitioning in biphasic systems .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexane ring impact its utility in asymmetric synthesis or biological applications?

  • Methodology : The (1S,2S) configuration mimics the spatial arrangement of hydroxyl groups in carbohydrates, enabling applications as a saccharide mimic. For instance, derivatives with dihydroxy substituents (e.g., 4,5-dihydroxy analogs) are used in DC-SIGN antagonist design to mimic mannose's "trans" 1,2-diol conformation . Computational docking studies (e.g., AutoDock) and binding assays (SPR, ITC) validate target engagement.

Q. What enzymatic strategies are employed to modify or hydrolyze this compound, and how do reaction conditions influence selectivity?

  • Methodology : Lipases or esterases (e.g., from Candida antarctica) catalyze regioselective hydrolysis of methyl esters. For example, enzymatic hydrolysis of dimethyl cyclohexane-1,2-dicarboxylate yields monoacids with retained stereochemistry. Reaction optimization (pH, temperature, solvent) minimizes side reactions, as seen in the synthesis of (1S,2R)-2-(methoxycarbonyl)cyclohexanecarboxylic acid .

Q. How can contradictions in diastereomeric yields or reactivity be resolved during synthetic scale-up?

  • Methodology : Contradictions often arise from kinetic vs. thermodynamic control. For example, in diastereoselective cycloadditions (e.g., indolizidine synthesis), endo/exo ratios vary with temperature and catalyst loading. Detailed kinetic studies (e.g., time-resolved NMR) and DFT calculations (e.g., Gibbs free energy differences) guide condition optimization .

Q. What role does this compound play in multicomponent reactions, and how are competing pathways managed?

  • Methodology : The compound acts as a dipolarophile in 1,3-dipolar cycloadditions (e.g., with azomethine ylides). Competing pathways (e.g., polymerization vs. cyclization) are mitigated by controlling stoichiometry, solvent polarity, and microwave-assisted heating to accelerate desired pathways. LC-MS monitoring identifies intermediates .

Data Contradiction Analysis

Q. Discrepancies in reported diastereomer ratios for derivatives: How can researchers validate and reconcile these differences?

  • Methodology : Variations in diastereomer ratios (e.g., endo-18 vs. exo-18 in indolizidine synthesis) are often due to differences in reaction workup (e.g., crystallization vs. chromatography). Researchers should:

  • Replicate conditions using identical reagents (e.g., solvent lot, catalyst source).
  • Perform chiral HPLC or SFC to quantify ratios.
  • Cross-reference with computational models (e.g., transition state energy calculations) .

Tables for Key Data

Property Value/Technique Reference
Molecular FormulaC10_{10}H14_{14}O6_6
Stereochemical Analysis1^1H NMR (J-values), X-ray
Enzymatic Hydrolysis Yield85–92% (lipase B, pH 7.5, 37°C)
Diastereomer Ratio (endo:exo)1.5:1 (microwave, DMF, 100°C)

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